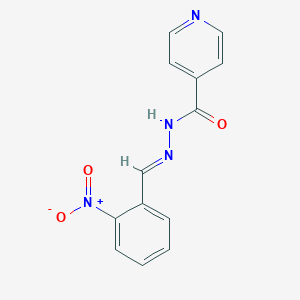
2-Nitrobenzaldehyde isonicotinoyl hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrobenzaldehyde isonicotinoyl hydrazone (NBH) is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a derivative of isonicotinic acid hydrazide (INH), which has been used as an anti-tuberculosis drug for over 60 years. NBH has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and anti-oxidant properties.
Mecanismo De Acción
The exact mechanism of action of 2-Nitrobenzaldehyde isonicotinoyl hydrazone is not fully understood. However, it is believed that the compound exerts its biological effects by interfering with various cellular pathways. For example, 2-Nitrobenzaldehyde isonicotinoyl hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. 2-Nitrobenzaldehyde isonicotinoyl hydrazone has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses. Inhibition of NF-κB leads to a reduction in the production of pro-inflammatory cytokines, which can help to alleviate inflammation.
Biochemical and Physiological Effects:
2-Nitrobenzaldehyde isonicotinoyl hydrazone has been found to possess a wide range of biochemical and physiological effects. The compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. 2-Nitrobenzaldehyde isonicotinoyl hydrazone has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-Nitrobenzaldehyde isonicotinoyl hydrazone has been found to possess anti-bacterial and anti-viral properties, making it a potential candidate for the treatment of infectious diseases. However, more research is needed to fully understand the biochemical and physiological effects of 2-Nitrobenzaldehyde isonicotinoyl hydrazone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-Nitrobenzaldehyde isonicotinoyl hydrazone is that it is relatively easy to synthesize and purify. The compound is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of 2-Nitrobenzaldehyde isonicotinoyl hydrazone is that it can be toxic to cells at high concentrations. This can make it difficult to use in certain experiments, particularly those involving cell culture.
Direcciones Futuras
There are several future directions for research on 2-Nitrobenzaldehyde isonicotinoyl hydrazone. One area of interest is the development of new derivatives of 2-Nitrobenzaldehyde isonicotinoyl hydrazone with improved biological activity. Another area of interest is the investigation of the mechanism of action of 2-Nitrobenzaldehyde isonicotinoyl hydrazone. Understanding how the compound exerts its biological effects could lead to the development of new drugs that target similar pathways. Finally, more research is needed to fully understand the biochemical and physiological effects of 2-Nitrobenzaldehyde isonicotinoyl hydrazone, particularly in vivo. This could help to identify potential therapeutic applications of the compound.
Métodos De Síntesis
2-Nitrobenzaldehyde isonicotinoyl hydrazone is synthesized by the reaction of 2-nitrobenzaldehyde with isonicotinic acid hydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol and requires heating to a temperature of around 70-80°C. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
2-Nitrobenzaldehyde isonicotinoyl hydrazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and anti-oxidant properties. The compound has been tested against a variety of cancer cell lines, including breast, lung, and prostate cancer, and has been found to inhibit cell growth and induce apoptosis. 2-Nitrobenzaldehyde isonicotinoyl hydrazone has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-Nitrobenzaldehyde isonicotinoyl hydrazone has been found to possess anti-bacterial and anti-viral properties, making it a potential candidate for the treatment of infectious diseases.
Propiedades
Nombre del producto |
2-Nitrobenzaldehyde isonicotinoyl hydrazone |
|---|---|
Fórmula molecular |
C13H10N4O3 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
N-[(E)-(2-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10N4O3/c18-13(10-5-7-14-8-6-10)16-15-9-11-3-1-2-4-12(11)17(19)20/h1-9H,(H,16,18)/b15-9+ |
Clave InChI |
NXYCDDZNBGFGMD-OQLLNIDSSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Solubilidad |
34 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(2,4-Dichlorophenyl)sulfonyl]azepane](/img/structure/B273990.png)
![1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273997.png)



![3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B274007.png)

![8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B274013.png)
![Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate](/img/structure/B274014.png)